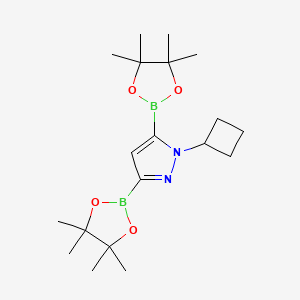

1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester

Description

1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester is a boronic acid derivative featuring a pyrazole core substituted with a cyclobutyl group at the 1-position and two boronic acid pinacol ester moieties at the 3- and 5-positions. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules, such as biaryls and conjugated systems, via palladium-catalyzed coupling with organic halides . The pinacol ester groups enhance stability and solubility in organic solvents, while the cyclobutyl substituent introduces steric and electronic effects that influence reactivity and selectivity in catalytic processes.

Properties

IUPAC Name |

1-cyclobutyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32B2N2O4/c1-16(2)17(3,4)25-20(24-16)14-12-15(23(22-14)13-10-9-11-13)21-26-18(5,6)19(7,8)27-21/h12-13H,9-11H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXOKFXWDHYZDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCC3)B4OC(C(O4)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32B2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester is primarily utilized as a reagent in organic synthesis due to its ability to participate in cross-coupling reactions. Its applications include:

- Suzuki-Miyaura Coupling : This compound can act as a boron source in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and aryl boron compounds. This is particularly useful for synthesizing complex aromatic compounds used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The unique structure of this compound allows it to serve as a scaffold for drug development:

- Anticancer Agents : Studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. The incorporation of the cyclobutyl group may enhance biological activity and selectivity towards cancer cells.

- Enzyme Inhibitors : Research has shown that pyrazole derivatives can inhibit specific enzymes involved in disease pathways, making them potential candidates for therapeutic agents against various conditions.

Materials Science

In materials science, this compound has applications in the development of advanced materials:

- Polymer Chemistry : The diboronic acid functionality allows for cross-linking reactions in polymer synthesis, leading to the creation of novel materials with tailored properties such as increased strength and thermal stability.

Data Tables

| Study Title | Year | Findings |

|---|---|---|

| Anticancer Activity of Pyrazole Derivatives | 2022 | Identified potential anticancer properties of pyrazole derivatives including cyclobutyl substitutions. |

| Cross-Coupling Reactions Using Boron Compounds | 2023 | Demonstrated enhanced efficiency in Suzuki-Miyaura coupling with diboronic acids. |

| Development of High-performance Polymers | 2024 | Utilized diboronic acids for cross-linking in polymer matrices leading to improved thermal stability. |

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with biological targets such as enzymes and receptors. The cyclobutyl group may enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Research Findings and Data

Stability and Reactivity Trends

*Hypothetical data based on analogous systems .

Commercial Availability

Biological Activity

1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester (CAS No. 2377610-66-5) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 374.10 g/mol. Its structure includes two boronic acid moieties, which are crucial for its biological activity, particularly in targeting specific enzymes and receptors in cellular pathways.

The biological activity of boronic acids is often linked to their ability to form reversible covalent bonds with diols and other nucleophiles. In the case of this compound, it is proposed that the compound interacts with various biological targets through the following mechanisms:

- Inhibition of Proteins : The compound may inhibit proteasome activity by binding to the active sites of proteasomal enzymes, thus affecting protein degradation pathways.

- Modulation of Signaling Pathways : By interacting with kinases or phosphatases, this compound could modulate critical signaling pathways involved in cell proliferation and survival.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Aurora Kinase Inhibition : A study demonstrated that derivatives similar to this compound exhibited selective inhibition of Aurora kinases. These kinases are essential for cell cycle regulation and mitosis. The compound showed an IC50 value around 100 nM in HCT116 cells, indicating potent inhibitory activity against Aurora-A kinase specifically .

- Proteasome Inhibition : Another investigation revealed that this compound could inhibit proteasome function at concentrations around 50 µM. This inhibition led to accumulation of regulatory proteins that promote apoptosis in various cancer cell lines .

- Antiproliferative Effects : The antiproliferative properties were assessed in A549 lung cancer cells, where the compound demonstrated significant growth inhibition with an IC50 value of approximately 75 µM .

Preparation Methods

Mitsunobu Reaction

The most reliable method for installing the cyclobutyl group involves a Mitsunobu reaction, as demonstrated in the synthesis of analogous pyrazole boronic esters.

Procedure :

-

React pyrazole-3,5-diol with cyclobutanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

-

Isolate 1-cyclobutyl-1H-pyrazole-3,5-diol via aqueous workup.

Conditions :

Advantages :

-

High regioselectivity for N-alkylation.

-

Compatibility with free hydroxyl groups, avoiding pre-protection.

Diborylation Methodologies

Miyaura Borylation

The Miyaura reaction, employing bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst, is the cornerstone of installing boronic esters.

Procedure :

-

Treat 1-cyclobutyl-1H-pyrazole-3,5-dibromide with B₂Pin₂ (2.2 equiv) in the presence of Pd(dppf)Cl₂ and potassium acetate (KOAc) in 1,4-dioxane.

-

Heat at 80–100°C for 12–24 hours.

Conditions :

Mechanistic Insights :

-

Oxidative addition of Pd⁰ into the C–Br bond generates a PdII intermediate.

-

Transmetallation with B₂Pin₂ delivers the boronic ester product.

Copper-Mediated Radical Borylation

Recent advances in radical chemistry enable transition-metal-free borylation.

Procedure :

-

Combine 1-cyclobutyl-1H-pyrazole-3,5-diiodide with Suginome borane (PhMe₂Si–Bpin) under 390 nm LED irradiation.

-

Stir at room temperature for 6–8 hours.

Conditions :

Advantages :

-

Avoids precious metal catalysts.

-

Tolerates sensitive functional groups.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield (%) | Key Limitations |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | 80–100°C | 60–65 | Requires halogenated precursors |

| Radical Borylation | None (light) | RT | 50–55 | Lower yield; specialized equipment |

Late-Stage Functionalization

The dual boronic ester groups enable diverse derivatization:

-

Suzuki-Miyaura Coupling : Cross-coupling with aryl halides using Pd(OAc)₂ and cataCXium A.

-

Example: Reaction with 4-bromophenylacetamide affords biaryl derivatives in ~70% yield.

-

-

Oxidation : Tamao-Fleming oxidation converts boronic esters to hydroxyl groups for further elaboration.

Industrial-Scale Considerations

For pilot-scale production, the Mitsunobu-Miyaura sequence offers practicality:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester, and what challenges arise during its isolation?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or sequential borylation of pyrazole precursors. A critical challenge is isolating the product due to competing side reactions, such as deborylation or dimerization. Evidence from analogous pyrazole boronic esters highlights the necessity of using pure intermediates (e.g., brominated pyrazole derivatives) and stoichiometric excess of boronic acid precursors (e.g., 3,5-dimethyl-4-pyrazoleboronic acid pinacol ester) to drive the reaction forward. However, even with optimized conditions, yields may remain low (~30–42%), requiring chromatographic purification and careful monitoring via TLC or HPLC to identify by-products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multimodal characterization is essential:

- NMR Spectroscopy : and NMR confirm boronic ester integrity and cyclobutyl substitution.

- X-ray Crystallography : Resolves spatial arrangement of the cyclobutyl group and boronic ester moieties (see Table 1).

- Mass Spectrometry : Validates molecular weight and detects impurities.

- IR Spectroscopy : Identifies functional groups (e.g., B-O bonds at ~1350–1400 cm).

Table 1 : Example characterization data for similar pyrazole boronic esters :

| Technique | Key Observations | Reference Compound |

|---|---|---|

| X-ray | Dihedral angle: 85° between pyrazole and boronic ester | 3,5-Diphenyl-1H-pyrazole |

| NMR | Peaks at δ 28–32 ppm (boronic ester) | Phenylboronic esters |

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : It serves as a versatile building block in:

- Heterocyclic Synthesis : Suzuki-Miyaura couplings to construct polycyclic systems (e.g., naphthalimide derivatives).

- Material Science : Incorporation into photochromic or fluorescent frameworks via cross-coupling.

- Medicinal Chemistry : Functionalization of bioactive scaffolds (e.g., triazolo-pyridines) using its dual boronic ester groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in cross-coupling reactions involving this compound?

- Methodological Answer : Key strategies include:

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) with ligands like SPhos or XPhos improve turnover.

- Solvent Selection : 1,4-Dioxane or THF enhances solubility of boronic esters.

- Stoichiometry Control : A 1:2.5 molar ratio of diboronic ester to aryl halide minimizes incomplete coupling.

- Temperature Gradients : Stepwise heating (e.g., 80°C → reflux) reduces side reactions. Documented yields for similar systems improved from 33% to >50% using these adjustments .

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions using this diboronic ester?

- Methodological Answer : Regioselectivity is governed by:

- Steric Effects : The cyclobutyl group directs coupling to less hindered boronic ester positions.

- Electronic Factors : Electron-withdrawing substituents on coupling partners (e.g., nitro groups) favor transmetalation at specific sites.

- Catalyst-Ligand Interactions : Bulky ligands (e.g., t-BuBrettPhos) enhance selectivity for mono- vs. di-coupled products. Computational studies (DFT) on analogous systems support these observations .

Q. How should researchers address contradictory data in spectroscopic analyses (e.g., unexpected NMR shifts)?

- Methodological Answer : Contradictions often arise from:

- Dynamic Exchange : Boronic esters can undergo hydrolysis or tautomerism, altering NMR profiles. Use anhydrous solvents and degas samples to mitigate this.

- Impurity Interference : By-products (e.g., deborylated pyrazoles) may co-elute. Employ preparative HPLC or recrystallization (e.g., from diisopropyl ether/ethanol) for purification.

- Crystallographic Artifacts : Ensure single-crystal data is collected at low temperatures (e.g., 100 K) to minimize disorder .

Q. What strategies are effective for stabilizing this compound under long-term storage?

- Methodological Answer : Stability is enhanced by:

- Inert Atmosphere Storage : Argon or nitrogen gas prevents oxidation.

- Low-Temperature Conditions : Store at –20°C in amber vials to slow boronic ester hydrolysis.

- Desiccants : Include molecular sieves (3Å) in storage containers to absorb moisture.

- Periodic QC Checks : Monitor via NMR every 3–6 months for degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.